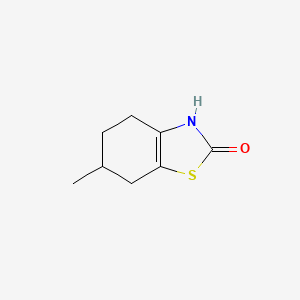

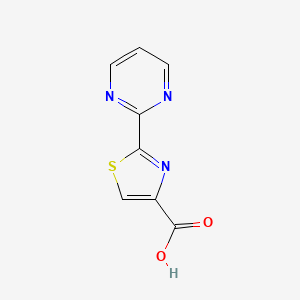

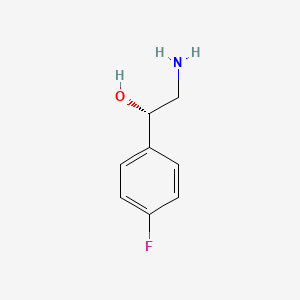

6-Methyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

Übersicht

Beschreibung

6-Methyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, commonly referred to as 6-Methyl-1,3-benzothiazol-2-one, is an aromatic heterocyclic compound that is used in a variety of scientific research applications. It is an important synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other organic compounds. 6-Methyl-1,3-benzothiazol-2-one has also been used in the synthesis of various other compounds and as a catalyst in various reactions.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Metabolic Formation

A study by Kashiyama et al. (1999) investigated the antitumor properties of 2-(4-Aminophenyl)benzothiazoles, including their metabolic formation into hydroxylated derivatives. The study found that these compounds exhibit potent and selective antitumor activity, particularly against breast cancer cell lines MCF-7 and T-47D, while being less effective on renal cell lines like TK-10. The selective anticancer activity is attributed to the differential uptake and metabolism of these compounds by cancer cell lines, with a significant metabolite identified as 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole Kashiyama et al., 1999.

Synthesis and Structural Analysis

Another research focus is on the synthesis and structural analysis of benzothiazole derivatives. Dong et al. (2002) synthesized novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles and investigated their crystal structure using X-ray crystallography. The study provides insights into the structural aspects of benzothiazole derivatives, which could be essential for understanding their biological activity and optimizing their antitumor properties Dong et al., 2002.

Mechanism of Action and Drug Development

Bradshaw and Westwell (2004) reviewed the development of antitumor benzothiazoles, including the identification of a clinical candidate, Phortress, highlighting advances in understanding the mechanism of action of these agents. The review summarizes the selective uptake, binding, induction of cytochrome P450, and the formation of DNA adducts leading to cell death, which are crucial for their antitumor activity Bradshaw & Westwell, 2004.

Role of CYP1A1 in Antitumor Activity

The role of cytochrome P450 1A1 (CYP1A1) in the modulation of the antitumor properties of benzothiazoles has been investigated, highlighting the importance of selective metabolism in their antitumor profile. Sensitive cell lines like MCF-7 were able to metabolize the compounds, forming inactive metabolites, which suggests that selective metabolism may underpin their antitumor profile Chua et al., 2000.

Eigenschaften

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h5H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMKHVJBRIMNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)

![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)

![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)